This compound can be derived from natural sources, such as marine organisms. Specifically, it has been isolated from the sea sponge Didiscus sp. . In terms of classification, it falls under the category of halogenated benzoic acids, which are known for their biological activity and utility in organic synthesis.
The synthesis of 3,5-dibromo-2-methoxybenzoic acid can be achieved through several methods, primarily involving bromination reactions. The following outlines a common synthetic route:
This method has been noted for its high yield and purity, making it suitable for both laboratory and industrial applications.
The molecular structure of 3,5-dibromo-2-methoxybenzoic acid can be represented as follows:
3,5-Dibromo-2-methoxybenzoic acid participates in various chemical reactions typical of carboxylic acids and halogenated compounds:
These reactions are essential for synthesizing derivatives that may have enhanced biological activity or different physicochemical properties.
The mechanism of action for 3,5-dibromo-2-methoxybenzoic acid largely depends on its interaction with biological systems:
Research into its specific mechanisms is ongoing but suggests that its halogenated structure plays a crucial role in its bioactivity .
These properties make it suitable for various applications in organic synthesis and pharmaceuticals.
3,5-Dibromo-2-methoxybenzoic acid has several notable applications:
3,5-Dibromo-2-methoxybenzoic acid is a halogenated aromatic compound with systematic IUPAC name 3,5-dibromo-2-methoxybenzoic acid. It features a benzoic acid core substituted with bromine atoms at positions 3 and 5 (meta relationship) and a methoxy group (-OCH₃) at position 2 (ortho to the carboxylic acid). The structural formula is represented as:
COOH│OCH₃Br│ │Br│ │3───5The Simplified Molecular-Input Line-Entry System string is COC1=C(C=C(C=C1Br)Br)C(=O)O, which explicitly defines the connectivity and functional groups [1]. The ortho-positioning of the methoxy group relative to the carboxylic acid may influence properties such as solubility and crystallinity due to steric and electronic effects.
The molecular formula is C₈H₆Br₂O₃, corresponding to a molecular weight of 307.87 g/mol. Key properties include:
Table 1: Fundamental Molecular Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆Br₂O₃ |
| Molecular Weight | 307.87 g/mol |
| Simplified Molecular-Input Line-Entry System | COC1=C(C=C(C=C1Br)Br)C(=O)O |
| International Chemical Identifier Key | GDGFGZWIQSUSAX-UHFFFAOYSA-N [1] |
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1